molecular formula C20H24N2O6 B13940955 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester CAS No. 53554-75-9

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester

Cat. No.: B13940955
CAS No.: 53554-75-9
M. Wt: 388.4 g/mol
InChI Key: IJSRGFRRTNHCNS-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester is a complex organic compound with a unique structure that includes both ester and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or cyano groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester involves its interaction with specific molecular targets. The ester and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
  • Propanoic acid, 3-methoxy-, methyl ester
  • 2-Propenoic acid, 3-(3-amino-4-pyridinyl)-, ethyl ester

Uniqueness

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester is unique due to its combination of ester and cyano functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

53554-75-9

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 3-[4-[bis(2-acetyloxyethyl)amino]-2-methylphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C20H24N2O6/c1-14-11-19(6-5-17(14)12-18(13-21)20(25)26-4)22(7-9-27-15(2)23)8-10-28-16(3)24/h5-6,11-12H,7-10H2,1-4H3

InChI Key

IJSRGFRRTNHCNS-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=C(C#N)C(=O)OC

Origin of Product

United States

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